molecular formula C17H24N2O2 B2926651 (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide CAS No. 2411326-05-9

(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide

Cat. No. B2926651
CAS RN: 2411326-05-9
M. Wt: 288.391
InChI Key: NUMFQJIGDSBRAZ-UXBLZVDNSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide, also known as DMABN, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide is not fully understood, but it is thought to act as a modulator of ion channels in the brain. Specifically, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to interact with the voltage-gated sodium channel Nav1.7, which plays a key role in pain sensation. By modulating the activity of Nav1.7, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide could potentially be used to treat chronic pain.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to inhibit the growth of cancer cell lines and modulate the activity of ion channels in the brain. In vivo, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain therapies.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has a number of advantages for use in scientific research. It is a relatively small molecule, which makes it easy to synthesize and modify. It is also stable and easy to handle, which makes it a useful tool for in vitro and in vivo experiments. However, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experimental settings. It also has not been extensively studied in humans, which limits its potential applications in clinical settings.

Future Directions

There are a number of future directions for research on (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide. One potential direction is to further investigate its mechanism of action, particularly with regard to its interactions with ion channels in the brain. Another potential direction is to explore its potential applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Additionally, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide could be used as a starting point for the development of new compounds with potential therapeutic applications in a variety of fields.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide can be synthesized through a multistep process, starting with the reaction of 2-methoxybenzaldehyde with cyclobutanone to form a chalcone intermediate. This intermediate is then reacted with dimethylamine and ethyl acetoacetate to form the final product, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide. The synthesis of (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been optimized to achieve high yields and purity, making it a useful tool for scientific research.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer biology, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer therapies. In drug discovery, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-19(2)13-6-10-16(20)18-17(11-7-12-17)14-8-4-5-9-15(14)21-3/h4-6,8-10H,7,11-13H2,1-3H3,(H,18,20)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMFQJIGDSBRAZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CCC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CCC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide

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